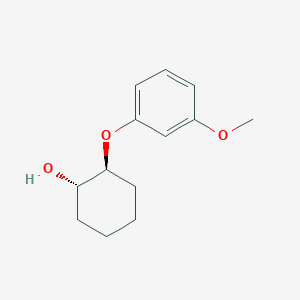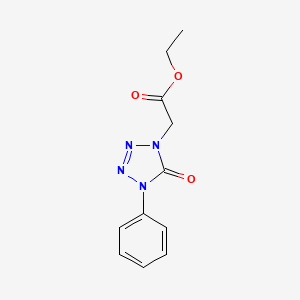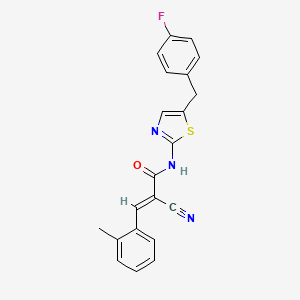![molecular formula C14H20N2O5 B2473072 {2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid CAS No. 352560-89-5](/img/structure/B2473072.png)
{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid” is a heterocyclic building block with the empirical formula C14H20N2O5 and a molecular weight of 296.32 . It is provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1oc(cc1C(=O)NCC(=O)NCC(O)=O)C(C)(C)C . This representation provides a text notation for chemical structures and can be used to predict its 3D structure. Chemical Reactions Analysis
The compound might be involved in reactions similar to the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is a solid . Its InChI key isHUZDCZIRBTZJNL-UHFFFAOYSA-N , which is a unique identifier that provides a standard way to encode molecular information and facilitate the search for such information.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications :
- Recyclization of Furyl Methanes : Butin, Smirnov, and Trushkov (2008) explored the recyclization of furyl methane derivatives, showing that under acid-catalyzed conditions, N-tosylamides lead to the formation of 2-(3-oxoalkyl)-3-(2-furyl)indoles, whereas acetamides transform into indoles with three keto groups (Butin, Smirnov, & Trushkov, 2008).
- Synthesis of Halomethyl Derivatives : Pevzner (2003) discusses the effective bromination of certain furancarboxylates and the production of organophosphorus derivatives of bromomethyl- and chloromethylfuran-2-carboxylic acid (Pevzner, 2003).
Pharmacological Applications :
- Unusual Amino Acid Synthesis : Kirihata et al. (1995) synthesized an unusual amino acid, potentially useful in pharmacological research, by aldol condensation involving tert-butyl isocyanoacetate, showcasing the utility of such compounds in the synthesis of complex molecules (Kirihata et al., 1995).
- Peptide Modification : Matt and Seebach (1998) elaborated on the C-alkylation of peptides containing aminomalonate residues, which include tert-butyl groups. This study has implications for developing modified peptides with potential therapeutic applications (Matt & Seebach, 1998).
Advanced Materials and Methodologies :
- Acid-Catalyzed Rearrangement : Nativi, Reymond, and Vogel (1989) demonstrated the acid-catalyzed rearrangement of azidoformate with furan derivatives, a method potentially applicable in the synthesis of complex organic molecules (Nativi, Reymond, & Vogel, 1989).
- Derivatives of Furans : Pevzner (2002) worked on the preparation of various bis(diethoxyphosphorylmethyl)-5-tert-butylfurans, showcasing the versatility of furan derivatives in chemical synthesis (Pevzner, 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound may interact with multiple receptors, similar to many bioactive aromatic compounds
Mode of Action
It may involve the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
The compound may affect various biochemical pathways. One potential pathway is the Suzuki–Miyaura coupling reaction, which involves the transfer of organic groups from boron to palladium . The compound may also participate in reactions at the benzylic position
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Eigenschaften
IUPAC Name |
2-[[2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-8-9(5-10(21-8)14(2,3)4)13(20)16-6-11(17)15-7-12(18)19/h5H,6-7H2,1-4H3,(H,15,17)(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZDCZIRBTZJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

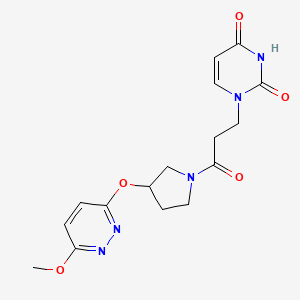
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate](/img/structure/B2472991.png)
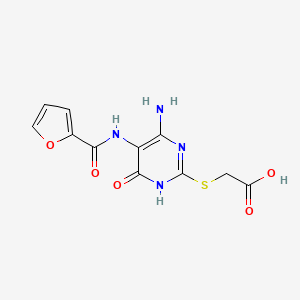
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2472997.png)

![N-(tert-butyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2472999.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2473003.png)
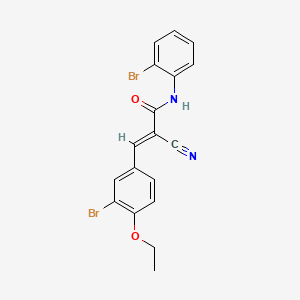
![7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2473007.png)
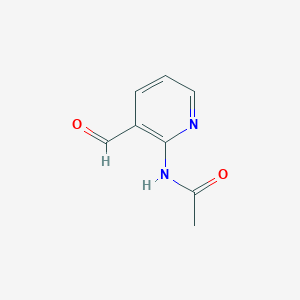
![(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2473009.png)
